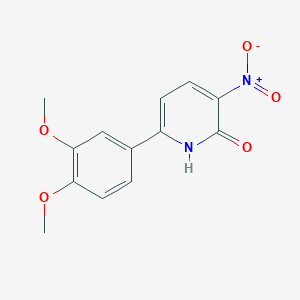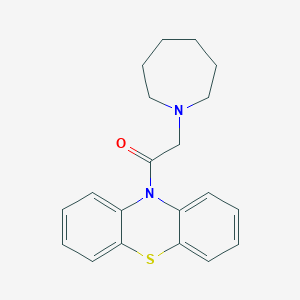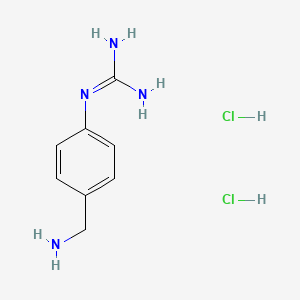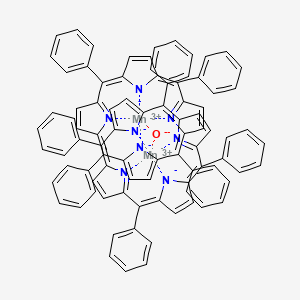
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide is a complex compound that belongs to the family of metalloporphyrins These compounds are characterized by a porphyrin ring, which is a large, aromatic, and planar structure that can coordinate with metal ions In this case, the central metal ion is manganese in the +3 oxidation state The porphyrin ring is substituted with four phenyl groups at the 5, 10, 15, and 20 positions, and the compound also includes oxygen in the 2- oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide typically involves the metallation of the corresponding porphyrin ligand. The porphyrin ligand, 5,10,15,20-tetraphenylporphyrin, is first synthesized through the condensation of pyrrole with benzaldehyde under acidic conditions. The resulting free-base porphyrin is then metallated with a manganese salt, such as manganese(III) acetate, in the presence of a suitable solvent like chloroform or dichloromethane .
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the redox properties of the manganese center and the electronic structure of the porphyrin ring .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, molecular oxygen, and organic peroxides.
Reduction Reactions: Reducing agents like sodium borohydride and hydrazine are used to reduce the manganese center.
Substitution Reactions: Ligand exchange reactions can occur with various nucleophiles, such as halides, thiolates, and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce manganese(IV) or manganese(V) species, while reduction reactions typically yield manganese(II) complexes. Substitution reactions result in the formation of new manganese-porphyrin derivatives with different ligands .
科学研究应用
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide has a wide range of scientific research applications:
作用机制
The mechanism of action of manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide involves the redox cycling of the manganese center. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer reactions. The porphyrin ring stabilizes the manganese ion and facilitates its interaction with substrates. In biological systems, the compound can mimic the activity of natural enzymes by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .
相似化合物的比较
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: This compound is similar in structure but has benzoic acid groups instead of phenyl groups.
Iron(III) 5,10,15,20-tetraphenylporphyrin: This compound has iron as the central metal ion and is used in similar catalytic applications.
Cobalt(III) 5,10,15,20-tetraphenylporphyrin: This compound contains cobalt and is used in oxidation and reduction reactions.
Uniqueness
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide is unique due to its specific redox properties and the ability to mimic natural enzymes. Its versatility in catalysis and potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C88H56Mn2N8O |
|---|---|
分子量 |
1351.3 g/mol |
IUPAC 名称 |
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2 |
InChI 键 |
VFCYJZUPEHVVPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


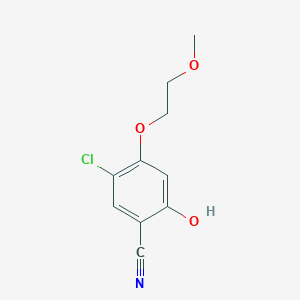
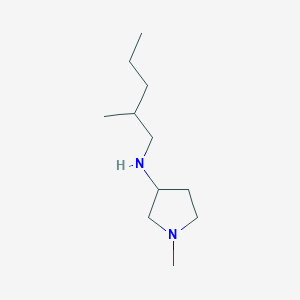
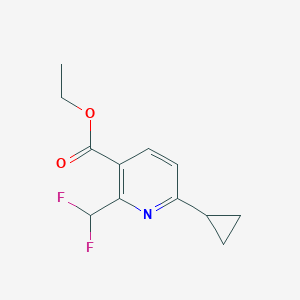

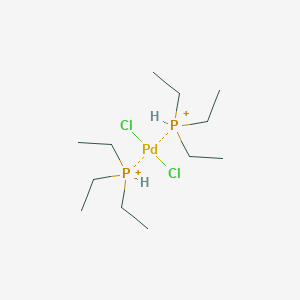
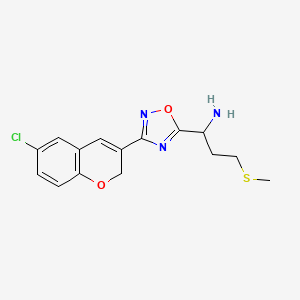
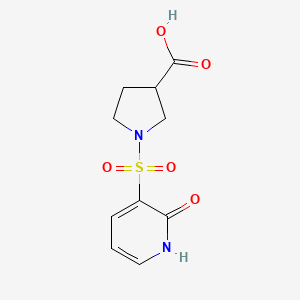
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
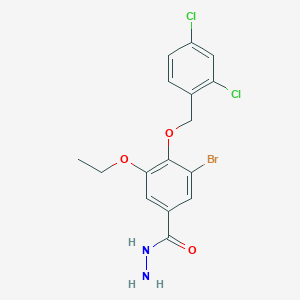
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13006888.png)
